An In-depth Technical Guide to DL-2-Amino-1-hexanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to DL-2-Amino-1-hexanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-1-hexanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a primary hydroxyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of DL-2-Amino-1-hexanol, details on its synthesis, and a summary of its key applications in research and development.
Physical and Chemical Properties
DL-2-Amino-1-hexanol is a colorless to pale yellow solid with a characteristic amino alcohol odor.[3] It is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1] The compound is soluble in water and organic solvents such as alcohols and ethers, and it is known to be hygroscopic, reacting with moisture in the air which can lead to oxidation or decomposition.[3]
Data Presentation: Physical and Chemical Constants
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO | [4][5] |
| Molecular Weight | 117.19 g/mol | [4][6] |
| CAS Number | 5665-74-7 | [5] |
| Appearance | Colorless to pale yellow solid | [3] |
| Density | 0.912 g/mL at 25 °C | [3][6] |
| Boiling Point | 190-192 °C at 740 mmHg | [6] |
| Melting Point | 28.94 °C (estimate) | [1] |
| Refractive Index (n20/D) | 1.4522 | [6] |
| Solubility | Soluble in water, alcohols, and ethers | [3] |
Spectroscopic Data Summary
| Spectroscopy | Key Features | Reference(s) |
| FT-IR | Broad O-H and N-H stretching bands in the 3200-3600 cm⁻¹ region. | [5] |
| ¹H NMR & ¹³C NMR | Spectral data are available in various databases. | [5] |
| Mass Spectrometry | Data available in spectral databases like NIST. | [4] |
Experimental Protocols
Several synthetic routes are available for the preparation of DL-2-Amino-1-hexanol. Two common methods are the reduction of the corresponding α-amino acid ester and the reductive amination of an α-hydroxy ketone.
Experimental Protocol 1: Reduction of DL-Norleucine Ethyl Ester
This method involves the reduction of the ester functionality of DL-norleucine ethyl ester to a primary alcohol.
Materials:
-
DL-Norleucine ethyl ester
-
Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran - THF)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, a solution of DL-norleucine ethyl ester in the chosen anhydrous solvent is prepared.
-
The flask is cooled in an ice bath, and the reducing agent (e.g., LiAlH₄) is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude DL-2-Amino-1-hexanol.
-
Purification can be achieved by distillation or chromatography.
Experimental Protocol 2: Reductive Amination of 1-Hydroxy-2-hexanone
This one-pot reaction involves the formation of an imine from 1-hydroxy-2-hexanone and an ammonia source, followed by its in-situ reduction.
Materials:
-
1-Hydroxy-2-hexanone
-
Ammonia source (e.g., ammonia in methanol)
-
Reducing agent (e.g., Sodium borohydride - NaBH₄ or Sodium triacetoxyborohydride - NaBH(OAc)₃)
-
Solvent (e.g., Methanol)
Procedure:
-
1-Hydroxy-2-hexanone is dissolved in the solvent in a suitable reaction vessel.
-
The ammonia source is added, and the mixture is stirred to form the imine intermediate.
-
The reducing agent is then added portion-wise, controlling the temperature as the reaction may be exothermic.
-
The reaction is stirred until completion, as monitored by TLC or GC-MS.
-
The reaction is quenched, and the product is worked up by extraction with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to give the crude product.
-
Purification is performed by distillation or column chromatography.
Mandatory Visualizations
As DL-2-Amino-1-hexanol is primarily a synthetic building block with no documented direct role in signaling pathways, the following diagrams illustrate its key applications and synthesis.
Caption: Role of DL-2-Amino-1-hexanol as a versatile synthetic building block.
Caption: General experimental workflow for the synthesis of DL-2-Amino-1-hexanol.
Applications in Drug Development and Research
DL-2-Amino-1-hexanol is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications.[2][7] Its utility stems from its bifunctional nature, allowing for selective modifications at either the amino or the hydroxyl group.
-
Chiral Auxiliaries: The enantiomerically pure forms of 2-amino-1-hexanol can be used as chiral auxiliaries to control the stereochemistry of chemical reactions, which is crucial in the synthesis of enantiopure drugs.[1]
-
Pharmaceutical Intermediates: The 2-amino-1-hexanol scaffold is present in various biologically active molecules. It serves as a starting material for the synthesis of compounds targeting a range of conditions, including neurological disorders.[2]
-
Surfactants and Polymers: Beyond pharmaceuticals, it finds use in the production of surfactants and as a monomer in the synthesis of polyurethanes and other polymers.[3]
Safety and Handling
DL-2-Amino-1-hexanol is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] It should be handled in a well-ventilated area, such as a fume hood.[3] Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[3]
Conclusion
DL-2-Amino-1-hexanol is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an important tool for researchers and chemists. While the compound itself is not directly implicated in biological signaling pathways, its role as a foundational building block for creating molecules with specific biological activities is of paramount importance in the field of drug discovery and development.
References
- 1. dl-2-Amino-1-hexanol | 16397-19-6 | Benchchem [benchchem.com]
- 2. Dl-2-amino-1-hexanol [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. DL-2-Amino-1-hexanol | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. DL-2-AMINO-1-HEXANOL | 5665-74-7 [chemicalbook.com]
- 7. Dl-2-amino-1-hexanol [synhet.com]

